(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-IMINO-5-[(Z)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-IMINO-5-[(Z)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with an appropriate aldehyde under acidic or basic conditions. Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring. Common reagents include acids, bases, and oxidizing or reducing agents. .
Scientific Research Applications
2-IMINO-5-[(Z)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, and abafungin. Compared to these, 2-IMINO-5-[(Z)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE exhibits unique structural features that may enhance its biological activity and selectivity .
Properties
Molecular Formula |
C20H19N5OS2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(5Z)-2-imino-5-[[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19N5OS2/c1-13(2)10-16-14(12-24(23-16)15-6-4-3-5-7-15)11-17-18(26)25(19(21)28-17)20-22-8-9-27-20/h3-9,11-13,21H,10H2,1-2H3/b17-11-,21-19? |
InChI Key |
LBUYHPMRJARHLM-RZZJTRJGSA-N |
Isomeric SMILES |
CC(C)CC1=NN(C=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC1=NN(C=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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